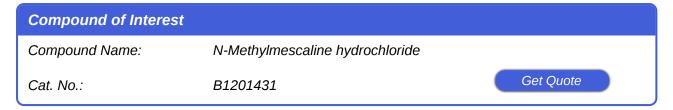


# The Pharmacological Profile of NMethylmescaline Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**N-Methylmescaline hydrochloride** is a naturally occurring phenethylamine, an N-methylated analog of the classic psychedelic, mescaline.[1] Found in cacti such as peyote (Lophophora williamsii), its pharmacological profile is of interest for understanding the structure-activity relationships of psychedelic compounds.[1] This technical guide provides a comprehensive overview of the current state of knowledge on N-Methylmescaline's pharmacology. It is important to note that, in contrast to its parent compound, mescaline, N-Methylmescaline has been the subject of limited pharmacological investigation. Consequently, this document synthesizes the available direct data and draws comparisons with mescaline to provide a broader context for its potential biological activity. The available evidence suggests that N-Methylmescaline exhibits significantly weaker serotonergic activity and a lack of mescaline-like psychoactive effects in preclinical models.

## Introduction

Mescaline, or 3,4,5-trimethoxyphenethylamine, is a well-characterized serotonergic psychedelic.[2][3] Its effects are primarily mediated by agonism at the serotonin 5-HT2A receptor.[3][4] **N-Methylmescaline hydrochloride**, as its N-methylated counterpart, represents a key molecule for probing the influence of N-alkylation on the pharmacological activity of



phenethylamines. It is a common observation in psychedelic pharmacology that N-methylation can drastically alter a compound's potency and efficacy.[1] This guide will detail the known receptor interactions, in-vivo effects, and potential metabolic pathways of N-Methylmescaline, while also providing the necessary experimental context for these findings.

**Chemical and Physical Properties** 

Property	Value
IUPAC Name	N-methyl-2-(3,4,5-trimethoxyphenyl)ethan-1- amine hydrochloride
Synonyms	N-Methyl-3,4,5-trimethoxyphenethylamine HCl, NMM HCl
Chemical Formula	C12H20CINO3
Molar Mass	261.75 g/mol
CAS Number	4838-96-4[1]
Appearance	Solid

# Pharmacodynamics: Receptor Binding and Functional Activity

The primary mechanism of action for psychedelic phenethylamines involves interaction with serotonin receptors, particularly the 5-HT2A subtype.[3] The available data for N-Methylmescaline indicates a significantly lower affinity for serotonin receptors compared to mescaline.

# **Receptor Affinity**

Direct quantitative and comparative receptor binding data for N-Methylmescaline is sparse. The most cited data point indicates that N-Methylmescaline has approximately half the affinity for serotonin receptors as mescaline.[1]



Compound	Receptor	Affinity (A <sub>2</sub> ) [nM]
N-Methylmescaline	Serotonin	5,250[1]
Mescaline	Serotonin	2,240[1]

A<sub>2</sub> values represent the equilibrium dissociation constant for an antagonist.

For a broader context, mescaline itself is a relatively low-potency psychedelic, with Ki values at human 5-HT2A receptors in the micromolar range.[2][5] The higher A<sub>2</sub> value for N-Methylmescaline suggests an even weaker interaction with the primary psychedelic target.

# **Functional Activity**

There is currently no published data on the functional activity (e.g., EC<sub>50</sub>, IC<sub>50</sub>, Emax) of N-Methylmescaline at any receptor. It is unknown whether it acts as an agonist, antagonist, or has no functional effect at the receptors to which it weakly binds. Generally, N-methylation of psychedelic phenethylamines has been observed to abolish hallucinogenic activity.[1]

# **Signaling Pathways**

Psychedelic phenethylamines like mescaline primarily exert their effects through the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR). Activation of the 5-HT2A receptor initiates downstream signaling through two main pathways: the canonical Gq/11 pathway and the  $\beta$ -arrestin pathway. The Gq/11 pathway is believed to be crucial for the psychedelic effects of these compounds. Given N-Methylmescaline's weak affinity for serotonin receptors, it is hypothesized that it does not significantly engage these signaling cascades.



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**Figure 1.** Simplified Gq/11 signaling pathway activated by psychedelic phenethylamines.

# In-Vivo Pharmacology Behavioral Effects

Preclinical studies in rodents indicate that N-Methylmescaline does not produce the same subjective effects as mescaline. In drug discrimination studies, a behavioral paradigm used to assess the subjective effects of drugs, N-Methylmescaline failed to substitute for mescaline (at a dose of 25 mg/kg) in rodents.[1] This suggests that the animals did not perceive the internal state produced by N-Methylmescaline as being similar to that of mescaline.

According to the observations of Alexander Shulgin, N-Methylmescaline is reported to have no central or peripheral effects in humans at doses up to 24-25 mg.[1]

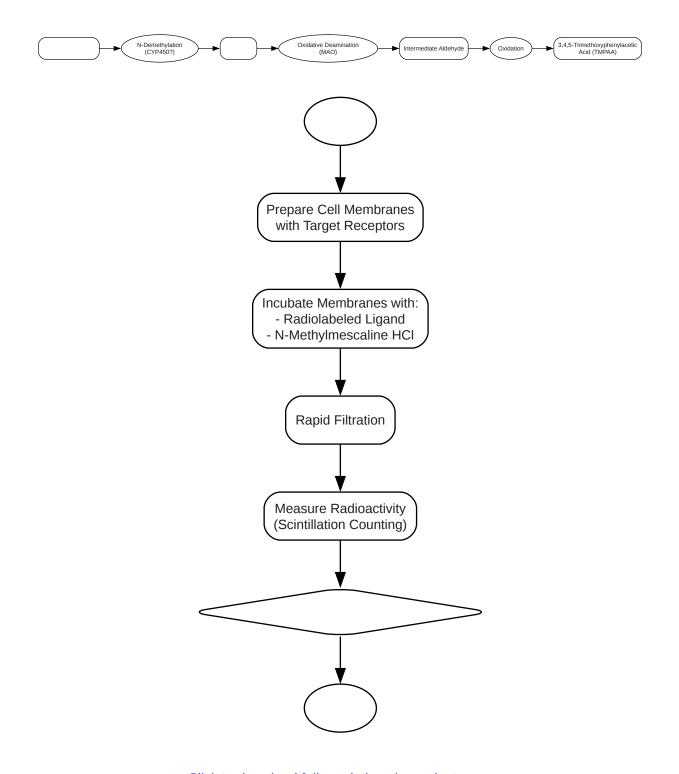
### **Potential Interaction with MAOIs**

It has been hypothesized that N-Methylmescaline, in combination with monoamine oxidase inhibitors (MAOIs), could potentially be psychoactive.[1] This is based on the observation that some cacti containing N-Methylmescaline but not mescaline also contain potent isoquinoline MAOIs.[1] However, there are no published preclinical or clinical studies that have directly investigated this potential interaction.

# **Pharmacokinetics and Metabolism**

There is no specific pharmacokinetic or metabolism data available for N-Methylmescaline. However, insights can be drawn from the known metabolic pathways of its parent compound, mescaline. The primary metabolic route for mescaline is oxidative deamination to 3,4,5-trimethoxyphenylacetic acid (TMPAA).[2] N-acetylation is also a known metabolic pathway for mescaline.[2] It is plausible that N-Methylmescaline undergoes similar metabolic transformations.





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